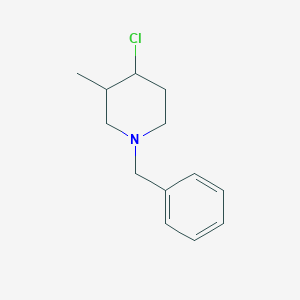
1-Benzyl-4-chloro-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-chloro-3-methylpiperidine is a chemical compound with the molecular formula C13H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a chlorine atom, and a methyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-4-chloro-3-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzyl chloride.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a piperidine derivative with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
1-Benzyl-4-chloro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide can introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4-chloro-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-chloro-3-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to changes in cellular function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-chloro-3-methylpiperidine can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-4-methylpiperidine: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical properties and reactivity.
1-Benzyl-4-methylpiperidin-3-one:
Piperidine Derivatives: Other piperidine derivatives, such as piperidine-4-carboxylic acid and piperidine-4-amine, have different functional groups that confer unique properties and uses.
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
1-benzyl-4-chloro-3-methylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Clé InChI |
SRIBOHYZIYBLBL-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1Cl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



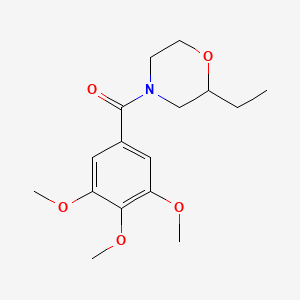

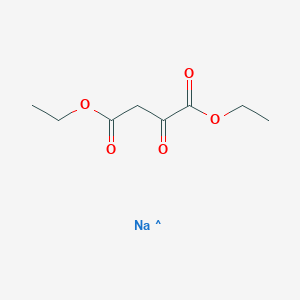
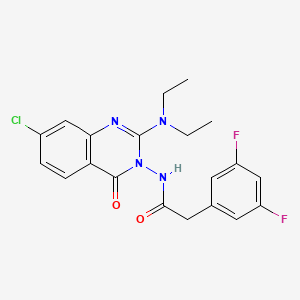
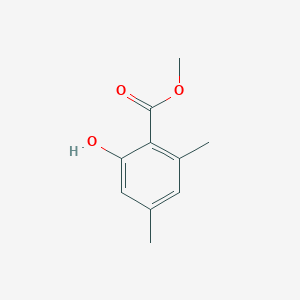
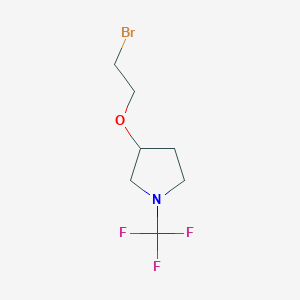
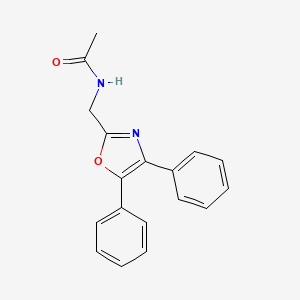
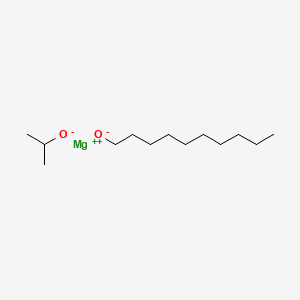
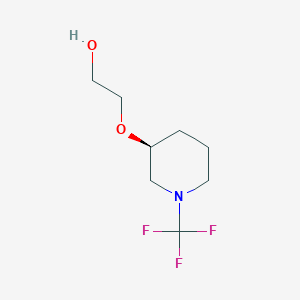

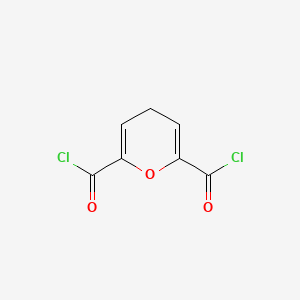
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)

